2-(4-Chlorophenyl)ethanethioamide
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Overview
Description
2-(4-Chlorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8ClNS. It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH2) attached to an ethan-1-yl chain, which is further substituted with a 4-chlorophenyl group. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(4-Chlorophenyl)ethanethioamide involves the reaction of 2-(4-chlorophenyl)thioacetamide with dichloroacetone in the presence of sodium hydrogen carbonate and 1,4-dioxane as a solvent. The reaction mixture is stirred at room temperature for three days, followed by filtration to remove insoluble materials. Thionyl chloride is then added to the filtrate, and the mixture is heated at 70°C for 30 minutes. The reaction mixture is adjusted to pH 8-9 using saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate/hexane. The organic layer is washed with saturated brine and concentrated under reduced pressure to yield this compound as a pale-yellow solid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)ethanethioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethanethioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)ethanethioamide
- 2-(4-Methylphenyl)ethanethioamide
- 2-(4-Fluorophenyl)ethanethioamide
Uniqueness
2-(4-Chlorophenyl)ethanethioamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDYIRWTPEABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370521 |
Source
|
Record name | 2-(4-chlorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-48-8 |
Source
|
Record name | 2-(4-chlorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)ethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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